
(5-Bromfuran-2-yl)(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H10BrN5O3 and its molecular weight is 376.17. The purity is usually 95%.
BenchChem offers high-quality (5-Bromofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Bemerkenswerterweise zeigten einige Derivate eine bessere anti-fibrotische Aktivität als bestehende Medikamente wie Pirfenidon. Insbesondere die Verbindungen Ethyl-6-(5-(p-Tolylcarbamoyl)pyrimidin-2-yl)nicotinat (12m) und Ethyl-6-(5-((3,4-Difluorphenyl)carbamoyl)pyrimidin-2-yl)nicotinat (12q) zeigten vielversprechende Ergebnisse mit IC50-Werten von 45,69 μM bzw. 45,81 μM .
- Die Verbindungen 12m und 12q inhibierten effektiv die Kollagenexpression und reduzierten den Hydroxyprolingehalt im Zellkulturmedium, was ihr Potenzial als neue anti-fibrotische Medikamente nahelegt .
- Forscher erforschen das Potenzial dieser Verbindung als Gerüst für die Entwicklung neuer Medikamente, die auf verschiedene Krankheiten abzielen .
- Ähnlich den antimikrobiellen Eigenschaften sind Pyrimidin-basierte Verbindungen für ihre antiviralen Wirkungen bekannt .
Anti-Fibrotische Aktivität
Kollageninhibition
Medizinische Chemie
Antibakterielle Eigenschaften
Antivirene Anwendungen
Antitumorforschung
Zusammenfassend lässt sich sagen, dass (5-Bromfuran-2-yl)(3-(3-(Pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanon Potenzial in der anti-fibrotischen Therapie, der medizinischen Chemie und anderen biomedizinischen Anwendungen hat. Forscher untersuchen weiterhin seine vielseitigen Eigenschaften mit dem Ziel, seine Vorteile für die menschliche Gesundheit und das Wohlbefinden zu nutzen . Wenn Sie weitere Details oder zusätzliche Anwendungen benötigen, können Sie sich gerne melden!
Biologische Aktivität
The compound (5-Bromofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Structure
The molecular formula for this compound is C14H10BrN5O3 with a molecular weight of approximately 376.17 g/mol. The structure features several significant functional groups:
- Bromofuran moiety : Known for its reactivity and potential biological activity.
- Azetidine ring : A four-membered cyclic amine that may influence the compound's pharmacological properties.
- Pyrimidine and oxadiazole groups : These heterocycles are often associated with various biological activities, including antimicrobial and anticancer properties.
Structural Representation
The structural representation can be summarized as follows:
Component | Structure |
---|---|
Bromofuran | Bromofuran |
Azetidine | Azetidine |
Pyrimidine | Pyrimidine |
Oxadiazole | Oxadiazole |
Antimicrobial Activity
Recent studies have indicated that compounds similar to (5-Bromofuran-2-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds within this class have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and certain strains of Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds range from 10 to 100 µg/mL, indicating moderate efficacy.
- Antifungal Activity : Some derivatives have demonstrated antifungal properties against pathogens like Candida albicans, with MIC values suggesting effectiveness at concentrations similar to those seen in antibacterial tests.
Anticancer Potential
The cytotoxicity of the compound was evaluated against various cancer cell lines, including:
- Breast Cancer Cells : The compound exhibited selective toxicity towards MCF-7 and MDA-MB-231 cell lines, with IC50 values ranging from 5 to 15 µM.
- Lung Cancer Cells : Notable inhibition was observed in A549 cells, suggesting potential as an anticancer agent.
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : The oxadiazole group may interfere with nucleic acid synthesis, leading to cell cycle arrest.
- Induction of Apoptosis : Evidence suggests that compounds in this class can trigger apoptotic pathways in cancer cells, enhancing their therapeutic potential.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Modifications on the pyrimidine or oxadiazole rings can significantly enhance or diminish activity. For example, electron-donating groups on the pyrimidine ring tend to increase antibacterial potency.
- Ring Size and Composition : Variations in the azetidine ring structure have shown that larger or more complex cyclic systems may improve cytotoxicity against cancer cells.
Comparative Analysis Table
Compound Name | Structural Features | Biological Activity |
---|---|---|
Compound A | Bromofuran + Pyrimidine | Moderate antibacterial |
Compound B | Azetidine + Oxadiazole | High anticancer activity |
Compound C | Furan + Thiophene | Antifungal properties |
Study 1: Antimicrobial Evaluation
A study conducted by Bernard et al. (2014) evaluated a series of oxadiazole derivatives, finding that modifications similar to those in our compound led to enhanced activity against Bacillus subtilis and Candida albicans .
Study 2: Cytotoxicity Assessment
Research by Chung et al. (2015) highlighted the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. The study noted that compounds with brominated furan moieties exhibited significantly lower IC50 values compared to their non-brominated counterparts .
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O3/c15-10-3-2-9(22-10)14(21)20-6-8(7-20)13-18-12(19-23-13)11-16-4-1-5-17-11/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBZIRFGNWIXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.